molecular formula CaO B1588162 Calciumoxide CAS No. 73018-51-6

Calciumoxide

Cat. No. B1588162
CAS RN: 73018-51-6
M. Wt: 56.08 g/mol
InChI Key: BRPQOXSCLDDYGP-UHFFFAOYSA-N
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Patent
US04312280

Procedure details

A method of increasing the sulfation capacity of particulate calcium carbonates for reaction with sulfur dioxide produced during the combustion of sulfur-containing carbonaceous material, comprising forming a fluidized bed of the sulfur-containing carbonaceous material and calcium carbonate particles and maintaining same at a temperature in the range of between about 700° C. and about 900° C. to form therein particles of calcium oxide and calcium sulfate, removing at least some of the particles of calcium oxide and calcium sulfate and hydrating same to form particles of calcium hydroxide and calcium sulfate, and dehydrating the particles of calcium hydroxide and calcium sulfate at elevated temperatures in the fluidized bed to form particles of calcium oxide and calcium sulfate for additional sulfation upon contact with sulfur dioxide in the fluidized bed elevated temperatures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Ca+2]>>[O-2:5].[Ca+2:2].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Ca+2:2].[S:4](=[O:6])=[O:5] |f:0.1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Ca+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.